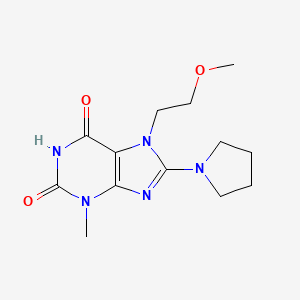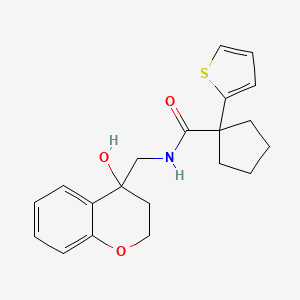
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Thermo-responsive polymers have gained significant attention in healthcare sectors, including drug delivery. These polymers exhibit responsive behavior to environmental changes, such as temperature fluctuations. For instance, 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione can be incorporated into drug delivery systems. When exposed to specific temperatures, these polymers undergo phase transitions, releasing encapsulated drugs at the desired site. Researchers are exploring its potential for targeted drug delivery, improving therapeutic efficacy, and minimizing side effects .
Tissue Engineering
In tissue engineering, smart thermo-responsive polymers play a crucial role. These materials can be designed to change their properties based on temperature variations. For instance, 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione -based scaffolds can be used to support cell growth and tissue regeneration. By adjusting the polymer’s behavior at specific temperatures, researchers aim to create optimal conditions for tissue repair and regeneration .
Biocompatible Surgical Materials
Biocompatible materials are essential for surgical applications. Thermo-responsive polymers, including 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione , are being explored for their stability and mechanical properties. These polymers can be used in surgical implants, wound dressings, and other medical devices. Their responsiveness to temperature changes ensures compatibility with the body’s natural environment .
Antithrombogenic Coatings
Poly(2-methoxyethyl acrylate) (PMEA), a synthetic polymer related to our compound, has intermediate water content and antithrombogenic properties. Researchers consider PMEA as an alternative to materials like ePTFE and PET. Coating medical devices with PMEA can reduce the risk of blood clot formation and improve biocompatibility .
Smart Nanomaterials
The field of smart nanomaterials continues to evolve. Researchers are investigating how thermo-responsive polymers, including our compound, can be integrated into nanoparticles or nanogels. These smart nanomaterials can respond to temperature changes, pH, or other external stimuli, making them valuable for targeted drug delivery and diagnostics .
Gene Delivery
Thermo-responsive polymers are also explored for gene delivery applications. By incorporating our compound into gene carriers, researchers aim to achieve controlled release of genetic material at specific temperatures. This approach enhances gene therapy strategies and improves transfection efficiency .
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-16-10-9(11(19)15-13(16)20)18(7-8-21-2)12(14-10)17-5-3-4-6-17/h3-8H2,1-2H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYVTSQUEBQTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)




![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)



![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)
![N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2738854.png)

![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2738859.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2738860.png)